Differential Bioactivity Profile: Lack of 5-Lipoxygenase Inhibition vs. Active Congeners
In contrast to structurally related 15-HETE analogues that exhibit inhibitory activity, 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole was explicitly evaluated and showed no significant (NS) inhibition of 5-lipoxygenase in RBL-1 cells at a concentration of 100 µM [1]. This negative result, which defines a clear boundary of its pharmacological profile, directly contrasts with the inhibitory activity (e.g., IC50 values) observed for other substituted pyrazole-containing compounds in the same assay system, making it a valuable negative control or a selective starting scaffold for targets other than 5-LOX [1].
| Evidence Dimension | Enzyme Inhibition (5-Lipoxygenase) |
|---|---|
| Target Compound Data | No significant activity (NS) at 100 µM |
| Comparator Or Baseline | 15-HETE derivative series (active inhibitory structures in J. Med. Chem. 1986); specific IC50 values are described therein. |
| Quantified Difference | Target compound inactive vs. comparators' inhibitory activity at various concentrations. |
| Conditions | Inhibition of cytosolic 5-lipoxygenase from rat basophilic leukemia (RBL-1) cells. |
Why This Matters
This specific inactivity profile is crucial for researchers requiring a structurally related but functionally inert control compound for target engagement or selectivity studies, avoiding off-target inflammatory modulation.
- [1] ChEMBL. Assay CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM. European Bioinformatics Institute. View Source
